molecular formula C11H16N2 B039965 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine CAS No. 111609-54-2

6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine

Cat. No. B039965
CAS RN: 111609-54-2
M. Wt: 176.26 g/mol
InChI Key: FKCPJTYQTBMDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is a heterocyclic compound that has gained attention in the scientific community for its potential use in the pharmaceutical industry. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. These biochemical and physiological effects suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine in lab experiments is its high purity and yield. The synthesis method has been optimized for efficiency and reliability, making it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it interacts with cells and to optimize its potential therapeutic applications.

Future Directions

There are several future directions for research on 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine. One direction is to further investigate its mechanism of action and how it interacts with cells. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on optimizing the synthesis method for increased yield and purity. Overall, 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine shows promising potential for drug development and warrants further investigation.

Synthesis Methods

The synthesis of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine involves the reaction of 1,2-diaminocyclohexane with 2-acetyl-1-methylpyrrole in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.

Scientific Research Applications

6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine has been studied for its potential use in the pharmaceutical industry. It has been found to have antitumor, antiviral, and antibacterial properties. Studies have shown that it can inhibit the growth of cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could be a promising candidate for drug development.

properties

CAS RN

111609-54-2

Product Name

6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C11H16N2/c1-3-4-10-11-6-5-9(2)13(11)8-7-12-10/h5-6H,3-4,7-8H2,1-2H3

InChI Key

FKCPJTYQTBMDOM-UHFFFAOYSA-N

SMILES

CCCC1=NCCN2C1=CC=C2C

Canonical SMILES

CCCC1=NCCN2C1=CC=C2C

Origin of Product

United States

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